![molecular formula C19H25N3O4 B2818353 [1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate CAS No. 2361694-22-4](/img/structure/B2818353.png)
[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate is not fully understood. However, it is believed to work by binding to certain proteins or receptors in cells, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate has been shown to have various biochemical and physiological effects. It has been studied for its ability to inhibit certain enzymes, as well as its potential to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects and may have potential as a treatment for certain inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate is its potential as a targeted drug delivery agent. Its high affinity for certain cancer cells makes it a promising candidate for delivering drugs directly to cancer cells, minimizing side effects. However, one limitation is its potential toxicity, as it has been shown to have cytotoxic effects on certain cells.
Zukünftige Richtungen
There are several future directions for research on [1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate. One area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand its mechanism of action and potential applications in drug delivery and imaging. Finally, there is potential for modifying the compound to improve its efficacy and reduce toxicity.
Synthesemethoden
The synthesis of [1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate involves the reaction of piperidine, 4-(chloromethyl)benzoic acid, and N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting compound is then reacted with prop-2-enoyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate has been studied for its potential applications in various fields such as drug delivery, cancer treatment, and imaging. The compound has been shown to have high affinity for certain cancer cells, making it a potential candidate for targeted drug delivery. Additionally, it has been studied for its ability to fluoresce, making it useful for imaging applications.
Eigenschaften
IUPAC Name |
[1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-4-17(23)20-12-14-7-9-15(10-8-14)18(24)22-11-5-6-16(13-22)26-19(25)21(2)3/h4,7-10,16H,1,5-6,11-13H2,2-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNRAZQOHGKMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1CCCN(C1)C(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(prop-2-enamido)methyl]benzoyl}piperidin-3-yl N,N-dimethylcarbamate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.